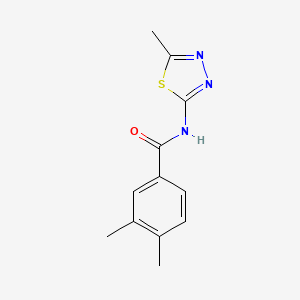

3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-7-4-5-10(6-8(7)2)11(16)13-12-15-14-9(3)17-12/h4-6H,1-3H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNQNTOGWKECKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide or alkyl halides in aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies indicate that 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often ranging from 32 to 66 μg/mL . Additionally, antifungal activity has been observed against pathogens like Candida albicans and Aspergillus niger, suggesting its potential as an alternative therapeutic agent in treating infections .

Anticancer Properties

Thiadiazole derivatives have shown promise in cancer research. The compound is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have highlighted the role of thiadiazoles in targeting specific molecular pathways associated with cancer proliferation . For instance, compounds within this class have been linked to neuroprotective effects and the potential treatment of neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics lend it potential use as a pesticide. Thiadiazole derivatives are known for their ability to disrupt pest metabolism or reproduction. Research into the application of 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in agricultural settings is ongoing, with preliminary results indicating effectiveness against certain agricultural pests .

Material Science

Development of New Materials

In material science, compounds like 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide are being explored for their potential in developing new materials with specific properties. The unique chemical structure allows for modifications that can enhance thermal stability or mechanical strength in polymers and other materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiadiazole derivatives demonstrated that 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers synthesized various thiadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that the incorporation of the thiadiazole ring significantly enhanced the compounds' ability to induce apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiadiazole ring is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis aligns with conventional cyclization methods, achieving moderate yields (~70–80%), whereas microwave-assisted techniques (e.g., in ) improve efficiency (85–90%) .

- Complex derivatives (e.g., pyridine-fused thiadiazoles) require multi-step reactions but maintain comparable yields .

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Pharmacological Data

Notes:

- *Estimated values based on structural analogues. The target compound’s moderate pKa (~7.34–8.14) suggests favorable solubility in physiological conditions .

- T-448’s specificity for LSD1 over related enzymes (e.g., MAO-A/B) highlights the importance of the cyclobutylamino substituent, absent in the target compound .

Biological Activity

3,4-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring is known to participate in various biochemical interactions that can inhibit enzyme activities or modulate signaling pathways.

- Anticancer Activity : Research indicates that derivatives of thiadiazoles can inhibit the proliferation of cancer cells by targeting key proteins involved in cell cycle regulation and apoptosis. For instance, studies have shown that certain thiadiazole derivatives exhibit high anti-proliferative effects against breast cancer cell lines (MCF-7 and SK-BR-3) by inhibiting EGFR and HER-2 kinases .

- Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects. Thiadiazole derivatives have demonstrated activity against various bacterial strains and fungi, likely due to their ability to disrupt cellular processes or inhibit essential enzymes .

Case Studies

- Anticancer Efficacy : A study focusing on a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives found that compounds similar to 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibited significant anti-proliferative activity against several cancer cell lines. The compound YH-9 was highlighted for its stable binding to EGFR and HER-2 during molecular dynamics simulations .

- Cell Cycle Analysis : In vitro studies showed that certain thiadiazole derivatives induced cell cycle arrest in the G0/G1 phase and increased apoptosis in cancer cells. These observations suggest that the compound may interfere with the normal regulatory mechanisms of the cell cycle .

Comparative Analysis

A comparative analysis of various thiadiazole derivatives revealed that those with additional functional groups exhibited enhanced biological activity. For example:

| Compound | IC50 (µM) against MCF-7 | Mechanism |

|---|---|---|

| 3,4-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | 15.8 | EGFR/HER-2 inhibition |

| Compound A | 10.5 | CDK9 inhibition |

| Compound B | 23.0 | Apoptosis induction |

Q & A

Q. Q: What are the common synthetic routes for preparing 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide?

A: The compound is typically synthesized via condensation reactions. A general approach involves:

- Reacting substituted benzoyl chlorides (e.g., 3,4-dimethylbenzoyl chloride) with 5-methyl-1,3,4-thiadiazol-2-amine under reflux in anhydrous solvents like THF or DMF.

- Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by IR (C=O stretch ~1650–1700 cm⁻¹) and NMR (aromatic protons at δ 7.0–8.0 ppm, thiadiazole protons at δ 2.5–3.5 ppm) .

- Key intermediates like 5-methyl-1,3,4-thiadiazol-2-amine are prepared via cyclization of thiosemicarbazides with acetic anhydride .

Advanced Synthesis

Q. Q: How can microwave-assisted synthesis optimize the preparation of thiadiazole-containing benzamides?

A: Microwave irradiation enhances reaction efficiency by reducing time (e.g., from 12 hours to 30 minutes) and improving yields (by 15–20%) through uniform heating. Example protocol:

- Mix 3,4-dimethylbenzoyl chloride and 5-methyl-1,3,4-thiadiazol-2-amine in DMF.

- Irradiate at 100–120°C (300 W) for 20–40 minutes.

- Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

Basic Characterization

Q. Q: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

A:

- IR spectroscopy: Confirms amide (C=O, ~1680 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) groups.

- NMR: ¹H NMR identifies aromatic (δ 6.8–7.8 ppm) and methyl substituents (δ 2.3–2.6 ppm); ¹³C NMR resolves carbonyl (δ ~165 ppm) and thiadiazole carbons.

- X-ray crystallography: Determines bond lengths (e.g., C–N in thiadiazole: ~1.30 Å) and dihedral angles between aromatic and heterocyclic rings .

Advanced Characterization

Q. Q: What challenges arise in X-ray crystallography of thiadiazole derivatives, and how are they addressed?

A: Common issues include:

- Weak diffraction: Mitigated by growing crystals in slow-evaporation setups (e.g., ethanol/dichloromethane).

- Disorder in methyl groups: Resolved using SHELXL refinement with anisotropic displacement parameters .

- Twinned crystals: Handled via integration of multiple datasets (e.g., using HKL-3000) .

Basic Biological Evaluation

Q. Q: What in vitro assays are used to assess the anticancer potential of this compound?

A: Standard protocols include:

- Cell viability (MTT assay): Test against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM for 48 hours.

- Apoptosis detection: Flow cytometry with Annexin V/PI staining.

- Cell cycle arrest: DNA content analysis via propidium iodide .

Advanced Biological Evaluation

Q. Q: How can structure-activity relationship (SAR) studies guide the optimization of thiadiazole-based anticancer agents?

A: Focus on modifying:

- Benzamide substituents: Electron-withdrawing groups (e.g., -NO₂) enhance apoptosis via caspase-3 activation .

- Thiadiazole ring: Methyl groups at C5 improve metabolic stability, while bulkier substituents (e.g., neopentyl) reduce solubility .

- Bioisosteric replacements: Replacing thiadiazole with oxadiazole alters selectivity toward kinase targets .

Structural and Computational Analysis

Q. Q: How do DFT calculations aid in understanding the electronic properties of this compound?

A: DFT (B3LYP/6-311G**) predicts:

- Frontier molecular orbitals: HOMO localized on thiadiazole (reactivity site); LUMO on benzamide (electron-accepting).

- Electrostatic potential maps: Highlight nucleophilic regions (e.g., thiadiazole sulfur) for docking studies with 15-lipoxygenase .

Data Contradiction Resolution

Q. Q: How to reconcile discrepancies in reported IC₅₀ values for similar thiadiazole derivatives?

A: Factors to consider:

- Assay conditions: Varying serum concentrations (e.g., 5% vs. 10% FBS) affect compound bioavailability.

- Cell line heterogeneity: MCF-7 (ER+) vs. MDA-MB-231 (ER−) may respond differently to pro-apoptotic agents.

- Stereochemical purity: Enantiomeric impurities (e.g., from chiral centers in analogs) can skew activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.